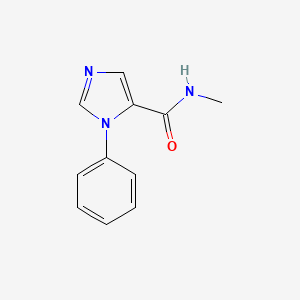![molecular formula C15H21N3O2 B7509731 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act on various molecular targets, such as ion channels and enzymes. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
実験室実験の利点と制限
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, one limitation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One direction is the development of new derivatives of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one with improved pharmacological properties. Another direction is the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in the regulation of ion channels and enzymes needs to be further elucidated.
合成法
The synthesis of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3-methyl-1-butanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. The purity of the synthesized compound can be increased through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a probe molecule in various biological studies.
特性
IUPAC Name |
3-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(2)11-14(19)17-7-9-18(10-8-17)15(20)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQAKYPVOUQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

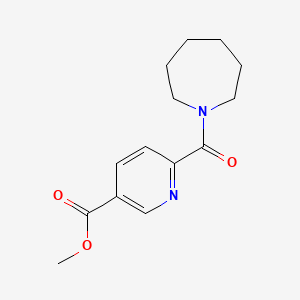


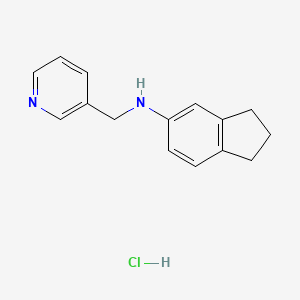
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
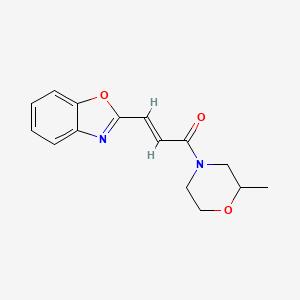
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
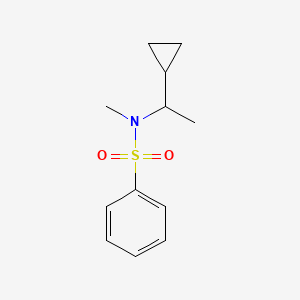
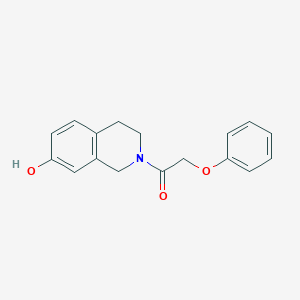
![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)
